5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
5-fluoro-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAJBKVOLBULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. The presence of a fluorine atom can enhance the biological activity of the compound.
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets.
Biological Activity
5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that summarize key experimental results.
- Chemical Formula : C10H9FN2O
- Molecular Weight : 194.21 g/mol
- IUPAC Name : 5-Fluoro-1-methyl-3,4-dihydroquinolin-2-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits potent activity against a range of bacterial strains by inhibiting DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Studies have shown that its derivatives possess improved minimum inhibitory concentrations (MIC) compared to traditional fluoroquinolones like ciprofloxacin .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Notably, it has demonstrated cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against various pathogens and cancer cell lines:
| Biological Activity | Target | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Antibacterial (E. coli) | DNA gyrase | 0.49 | 0.008 |
| Antibacterial (K. pneumoniae) | Topoisomerase IV | 0.22 | 0.03 |
| Cytotoxicity (Caco-2) | Human colorectal adenocarcinoma | 1.61 | N/A |
| Cytotoxicity (MCF-7) | Breast cancer | 0.25 | N/A |
Case Studies
- Antimicrobial Efficacy : A study focused on the optimization of quinoline derivatives demonstrated that the introduction of a fluorine substituent significantly enhanced the antimicrobial potency against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . The study highlighted the importance of structural modifications in improving biological activity.
- Cytotoxicity Assessment : In vitro experiments assessing the cytotoxic effects on cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while showing lower cytotoxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of dihydroquinolinones, including 5-fluoro compounds, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial strains and have shown promise as potential agents against resistant pathogens. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Specifically, derivatives of 5-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one have been noted to affect cell cycle progression and promote cell death in various cancer cell lines .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors like anilines and β-keto esters to form the quinoline core.
- Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor.
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial viability compared to control groups .
- Cancer Cell Line Study : In a study targeting breast cancer cells, treatment with 5-fluoro derivatives resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Model : In vitro experiments demonstrated that the compound inhibited TNF-alpha-induced inflammation in human macrophages, suggesting its potential utility in inflammatory disease management .
Chemical Reactions Analysis
Sulfuration and Thiofunctionalization
This compound undergoes sulfuration when treated with SOCl₂ and dimethyl sulfoxide (DMSO), enabling the introduction of methylthio (-SMe) groups at position 3. This reaction proceeds via a spiro-intermediate mechanism, with substituent-dependent energy barriers influencing yields .
Reaction Conditions :
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Reagents : SOCl₂ (1.0–3.0 equiv), DMSO (0.5 mL), toluene (0.5 mL)
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Temperature : 50°C
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Time : 0.5–12 hours
| Product | Yield | Key Spectral Data (¹H NMR) | Ref |
|---|---|---|---|
| 5-Fluoro-1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one | 63% | δ 7.51–7.28 (m, 4H), 3.75 (s, 3H), 2.29 (s, 3H) |
The reaction favors electron-withdrawing substituents (e.g., fluorine), which stabilize cationic intermediates and lower activation barriers (ΔH‡ = 1.6 kcal/mol for R = F vs. 2.2 kcal/mol for R = H) .
Oxidation of the Dihydroquinoline Ring
The 3,4-dihydroquinoline ring is oxidized to a fully aromatic quinolin-2(1H)-one structure under strong oxidizing conditions (e.g., KMnO₄, CrO₃).
Key Observations :
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Fluorine’s inductive effect accelerates oxidation by stabilizing electron-deficient transition states.
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Oxidation typically retains the methyl and methylamino groups at positions 1 and 3.
Cyclization and Spiro-Compound Formation
In the presence of SOCl₂/DMSO, this compound participates in cyclization reactions to form spiro[4.5]trienones. The fluorine substituent directs regioselectivity by stabilizing cationic intermediates through resonance .
Mechanistic Highlights :
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Step 1 : SOCl₂ activates the amide carbonyl, forming an acyl chloride.
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Step 2 : DMSO-mediated cyclization generates a spiro-cation.
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Step 3 : Methylthio transfer from DMSO yields the spiro-product.
Computational Insights :
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For R = F, the spiro-formation barrier (ΔH‡ = 6.8 kcal/mol) is significantly lower than competing pathways .
Biological Activity and Functionalization
While not a direct reaction, structural modifications of this scaffold impact bioactivity. For example:
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VEGFR2 Inhibition : Analogues with substituted phenylpyrimidinylmethylene groups exhibit IC₅₀ values as low as 4.20 μM in glioblastoma cells .
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Phosphodiesterase Inhibition : Fluorine enhances membrane permeability, improving pharmacological profiles .
Comparative Reactivity of Analogues
| Reaction Type | 5-Fluoro Derivative | Non-Fluorinated Analogue |
|---|---|---|
| Sulfuration Yield | 63% | 22–87% |
| Spiro-Formation Barrier | ΔH‡ = 6.8 kcal/mol | ΔH‡ = 18.8 kcal/mol |
| Oxidation Rate | Accelerated | Moderate |
Comparison with Similar Compounds
Fluorine Substitution
- Positional Effects: Fluorination at the 5-position (as in the target compound) improves metabolic stability and receptor binding compared to non-fluorinated analogs. For example, fluorinated analogs of 3,4-dihydroquinolin-2(1H)-one exhibit higher 5-HT1A affinity (Ki < 2 nM) than non-fluorinated derivatives (Ki > 10 nM) .
- Comparison with 8-Fluoro Derivatives: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one derivatives (e.g., compound in ) show reduced receptor affinity compared to 5-fluoro isomers, suggesting that fluorine placement critically affects ligand-receptor interactions.
Methyl Group at N1
- Conformational Rigidity : The 1-methyl group restricts rotational freedom, enhancing selectivity for 5-HT1A over off-target receptors (e.g., 5-HT2A). Methyl-substituted derivatives exhibit 10-fold higher 5-HT1A binding than N-unsubstituted analogs .
- Metabolic Stability : Methylation reduces oxidative metabolism at the N1 position, prolonging half-life in vivo compared to compounds with bulkier N-substituents (e.g., benzyl groups) .
Pharmacological Comparison
Table 2: Receptor Affinity and Selectivity
- Mechanistic Insights : The target compound’s predicted selectivity for 5-HT1A aligns with SAR trends: fluorination and N-methylation synergistically enhance 5-HT1A binding while minimizing off-target effects .
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Fluorination
The most widely documented route involves cyclocondensation of fluorinated aniline precursors with carbonyl compounds. A representative protocol begins with 5-fluoro-2-nitrobenzaldehyde, which undergoes reductive amination with methylamine to form 5-fluoro-N-methyl-2-nitrobenzylamine . Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by cyclization with ethyl acetoacetate under acidic conditions (HCl, reflux) to yield the dihydroquinolinone core.
Critical parameters include:
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Temperature control : Cyclization at 80–100°C optimizes ring formation while minimizing decarboxylation .
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Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility, achieving yields of 68–72% .
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Fluorine retention : The electron-withdrawing fluorine atom at C5 stabilizes the intermediate enolate, directing cyclization to the desired regiochemistry .
Transition Metal-Catalyzed Alkylarylation
Recent advances employ rhenium catalysts for tandem alkylation-cyclization reactions. In one approach, N-methyl-N-(5-fluorophenyl)methacrylamide reacts with iodonium dicarboxylates (PhI(O₂CR)₂) in the presence of Re₂(CO)₁₀ (2.5 mol%) . This method achieves simultaneous C–C bond formation and cyclization at 100°C, producing the target compound in 63% yield (Table 1).
Table 1: Optimization of Re-Catalyzed Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 2.5 mol% Re₂(CO)₁₀ | 63 |
| Temperature | 100°C | 63 |
| Solvent | MTBE | 63 |
| Reaction time | 12 h | 63 |
Key advantages include:
Functionalization of Preformed Dihydroquinoline Cores
Post-cyclization fluorination offers an alternative strategy. 1-Methyl-3,4-dihydroquinolin-2(1H)-one is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C . The electrophilic fluorination proceeds regioselectively at C5 due to the electron-rich para position relative to the lactam carbonyl, yielding 58–62% product.
Critical considerations :
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Electrophilic directing groups : The carbonyl oxygen activates C5 for fluorination .
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Side reactions : Competing C3 fluorination is minimized by steric hindrance from the methyl group at N1 .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2023 protocol combines 5-fluoroanthranilic acid with methyl vinyl ketone in DMSO under microwave conditions (150°C, 20 min) . The one-pot sequence achieves 75% yield by accelerating both imine formation and cyclization.
Advantages over conventional heating :
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | >95 | High | Multi-step purification |
| Re-catalyzed | 63 | 90 | Moderate | Catalyst cost |
| Post-cyclization fluorination | 58–62 | 88 | High | Regioselectivity challenges |
| Microwave-assisted | 75 | 92 | High | Specialized equipment needed |
Q & A
Q. What are the established synthetic routes for 5-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis typically involves Pictet-Spengler cyclization or acid-catalyzed cyclization of N-methyl-2-aminobenzyl alcohol derivatives with fluorinated aldehydes. For example, nitro-substituted intermediates (e.g., 6-nitro-1-methyl derivatives) are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol, achieving yields up to 72.9% after purification by flash chromatography . Reaction temperature and catalyst loading (e.g., 10% Pd/C) are critical for minimizing side products like over-reduced amines. Fluorine introduction often occurs via electrophilic substitution or fluorinated building blocks in early synthesis stages .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of 5-fluoro-1-methyl derivatives?
- <sup>1</sup>H NMR : Key signals include the methyl group at δ ~2.28 ppm (singlet, 3H), dihydroquinoline ring protons (δ 2.6–3.1 ppm, multiplet), and fluorine-induced deshielding of adjacent aromatic protons (δ 7.0–8.1 ppm).
- MS (ESI) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 196.1) and fragmentation patterns (e.g., loss of CO from the ketone group) confirm the backbone. Purity (>95%) is validated via HPLC .
Q. What are the primary oxidative/reductive transformations of this scaffold?
- Oxidation : Using KMnO4 or CrO3 converts the dihydroquinoline ring to quinoline-2,3-dione derivatives, altering bioactivity.
- Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol, enabling further functionalization (e.g., etherification) .
Advanced Research Questions
Q. How does fluorination at the 5-position impact biological activity in CNS-targeted studies?
Fluorine enhances metabolic stability and lipophilicity , improving blood-brain barrier penetration. In nNOS inhibition studies, 5-fluoro derivatives (e.g., compound 25 ) showed >50% selectivity over eNOS/iNOS isoforms due to optimized hydrophobic interactions in the enzyme active site . Comparative SAR studies suggest that fluorine’s electronegativity fine-tunes π-stacking with aromatic residues like Trp587 in nNOS .
Q. What strategies resolve contradictions in SAR data for dihydroquinolinone-based inhibitors?
- Docking simulations : Identify steric clashes or suboptimal hydrogen bonding (e.g., methyl vs. ethyl side chains at position 1).
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity. For example, replacing dimethylamino with pyrrolidine in compound 34b increased selectivity by 12-fold .
- In vitro assays : Validate hypotheses using enzyme inhibition (IC50) and cytotoxicity (e.g., HEK293 cell viability) .
Q. How are advanced synthetic methods (e.g., photoredox catalysis) applied to functionalize this scaffold?
Iron-catalyzed photoredox reactions generate carbamoyl radicals from oxamic acids, which add to electron-deficient alkenes and cyclize to form 3,4-dihydroquinolin-2(1H)-ones. This method achieves moderate yields (45–65%) with excellent regioselectivity and avoids harsh conditions . Palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives (e.g., 70% yield for trifluoromethyl-substituted analogs) .
Q. What in vivo models are used to evaluate analgesic efficacy, and how is data interpreted?
- Rat pain models : Compounds are administered orally (e.g., 10 mg/kg) and tested in chronic constriction injury (CCI) or formalin-induced hyperalgesia. Analgesic activity is quantified via % antihyperalgesia = [(Post-threshold – Baseline)/(15 g – Baseline)] × 100. Statistical significance (p<0.05) requires n ≥ 8 per group .
- PK/PD correlation : Plasma exposure (AUC0–24h) and brain-to-plasma ratios (>0.3) confirm target engagement .
Methodological Challenges
Q. How to optimize chiral purity in enantioselective syntheses of tetrahydroquinolinones?
Q. What analytical techniques troubleshoot low yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
